4-(4-Fluorophenyl)-2-methoxybenzoic acid
Description
4-(4-Fluorophenyl)-2-methoxybenzoic acid is a benzoic acid derivative featuring a fluorine-substituted phenyl ring at the 4-position and a methoxy group at the 2-position of the aromatic core. For instance, fluorinated benzoic acids are often explored for their enhanced metabolic stability and binding affinity in drug design .
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-13-8-10(4-7-12(13)14(16)17)9-2-5-11(15)6-3-9/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABQERRTIQNNIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673395 | |
| Record name | 4'-Fluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035928-20-1 | |
| Record name | 4'-Fluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 4-(4-Fluorophenyl)-2-methoxybenzoic acid typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-2-methoxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-(4-Fluorophenyl)-2-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Comparisons
Key Analogs:
4-(Methoxycarbonyl)-2-fluorobenzoic acid (CAS: N/A, ): Structure: Methoxycarbonyl group at the 4-position, fluorine at the 2-position. Crystallography: The benzene ring and methoxycarbonyl group are nearly coplanar (dihedral angle: 1.51°), but the carboxylic acid group deviates significantly (dihedral angle: 20.18°). This non-planarity reduces intermolecular hydrogen-bonding efficiency compared to planar analogs . Melting Point: 154–155°C .
3,4-Difluoro-2-methoxybenzoic acid (CAS: 875664-52-1, ):
- Structure : Difluoro substitution at 3,4-positions and methoxy at 2-position.
- Molecular Weight : 200.13 g/mol (C₈H₆F₂O₃).
2-(4-Fluorobenzoyl)benzoic acid (CAS: 132368-08-2, ): Structure: Fluorobenzoyl group at the 2-position. Applications: Used as an intermediate in retinoid-X-receptor antagonists .
Structural Insights:
- Substituent Position : The 4-fluorophenyl group in the target compound introduces steric bulk compared to smaller substituents like methoxycarbonyl or difluoro groups. This may influence crystal packing and solubility.
- Isostructurality: highlights that halogen substitution (e.g., F vs. Cl) can preserve isostructurality in some cases, but minor changes in substituent position or size (e.g., methoxy vs. methoxycarbonyl) may disrupt crystallographic symmetry .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 4-(4-Fluorophenyl)-2-methoxybenzoic acid | C₁₄H₁₁FO₃ | 246.24 | Not reported | 4-fluorophenyl, 2-methoxy, -COOH |
| 4-(Methoxycarbonyl)-2-fluorobenzoic acid | C₉H₇FO₄ | 198.15 | 154–155 | Methoxycarbonyl, 2-fluoro, -COOH |
| 3,4-Difluoro-2-methoxybenzoic acid | C₈H₆F₂O₃ | 200.13 | Not reported | 3,4-difluoro, 2-methoxy, -COOH |
| 5-Fluoro-2-methoxybenzoic acid | C₈H₇FO₃ | 170.14 | Not reported | 5-fluoro, 2-methoxy, -COOH |
Chemical Reactivity and Catalytic Efficiency
- Chain Length Effects : demonstrates that longer alkyl chains between the carboxylate and substituted phenyl group (e.g., 5-phenylvaleric acid) improve catalytic efficiency in enzyme-mediated reactions. The target compound’s rigid aromatic structure may limit conformational flexibility, reducing catalytic activity compared to aliphatic analogs .
Biological Activity
4-(4-Fluorophenyl)-2-methoxybenzoic acid, a compound characterized by its unique structure featuring a fluorine atom and a methoxy group, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 4-(4-Fluorophenyl)-2-methoxybenzoic acid is represented as follows:
- Molecular Weight : 284.29 g/mol
- CAS Number : 1035928-20-1
The presence of the fluorine atom is significant as it enhances the lipophilicity and electronic properties of the compound, potentially influencing its biological interactions.
The biological activity of 4-(4-Fluorophenyl)-2-methoxybenzoic acid is primarily attributed to its interaction with specific molecular targets. The fluorine atom and the methoxy group modulate the compound's reactivity and binding affinity to various receptors and enzymes. This can lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can alter receptor activity, affecting downstream signaling pathways.
Antimicrobial Properties
Research indicates that 4-(4-Fluorophenyl)-2-methoxybenzoic acid exhibits antimicrobial activity. A study highlighted its efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications.
| Microbial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Candida albicans | 12 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.0 |
| HeLa | 7.5 |
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, preliminary studies suggest that 4-(4-Fluorophenyl)-2-methoxybenzoic acid may possess anti-inflammatory properties. This effect is likely mediated through the inhibition of pro-inflammatory cytokines .
Case Studies
-
Antimicrobial Efficacy Study :
A recent study evaluated the antimicrobial efficacy of various derivatives of benzoic acids, including 4-(4-Fluorophenyl)-2-methoxybenzoic acid. Results indicated significant inhibition against pathogenic bacteria, supporting its potential use in treating infections. -
Cancer Cell Apoptosis Induction :
Research conducted on human cancer cell lines demonstrated that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to apoptosis. These findings suggest a promising avenue for further development in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
